molecular formula C8H7FN2O B1448634 7-Fluoro-6-methoxy-1H-indazole CAS No. 1427438-32-1

7-Fluoro-6-methoxy-1H-indazole

Cat. No.: B1448634
CAS No.: 1427438-32-1
M. Wt: 166.15 g/mol
InChI Key: VYLHMSYWXQQDIP-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxy-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of fluorine and methoxy groups in the structure of this compound enhances its chemical properties, making it a compound of interest in various scientific research fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-Fluoro-6-methoxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This inhibition can affect cell signaling pathways and cellular functions . Additionally, this compound can bind to proteins involved in DNA repair mechanisms, thereby influencing the cell’s ability to maintain genomic integrity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting mitochondrial function and activating caspases, which are proteases involved in the execution phase of cell apoptosis . Furthermore, this compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular metabolism . These effects highlight its potential as a therapeutic agent in oncology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This binding can be competitive, where the compound competes with the natural substrate, or non-competitive, where it binds to an allosteric site, causing conformational changes that reduce enzyme activity . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity, leading to changes in the expression of genes involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and efflux pumps, which can reduce its efficacy . These findings underscore the importance of optimizing dosage and administration schedules in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . These observations highlight the need for careful dose optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Phase I reactions involve oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes . Phase II reactions involve conjugation with glucuronic acid, sulfate, or glutathione, which enhance the compound’s solubility and facilitate its excretion . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. This subcellular distribution is essential for its therapeutic efficacy and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 7-Fluoro-6-methoxy-1H-indazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the indazole ring .

Scientific Research Applications

Chemistry: 7-Fluoro-6-methoxy-1H-indazole is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of various chemical products .

Comparison with Similar Compounds

Uniqueness: The presence of both fluorine and methoxy groups in 7-Fluoro-6-methoxy-1H-indazole makes it unique compared to its analogs. These substituents enhance its chemical stability, biological activity, and binding affinity to molecular targets, making it a compound of significant interest in various research fields .

Properties

IUPAC Name

7-fluoro-6-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-6-3-2-5-4-10-11-8(5)7(6)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLHMSYWXQQDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427438-32-1
Record name 7-fluoro-6-methoxy-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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